molecular formula C12H11N3O2 B8805327 Phenyl 5-methylpyrazin-2-ylcarbamate CAS No. 625114-66-1

Phenyl 5-methylpyrazin-2-ylcarbamate

Cat. No. B8805327
M. Wt: 229.23 g/mol
InChI Key: VJGYRHPDNIRFQL-UHFFFAOYSA-N
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Description

Phenyl 5-methylpyrazin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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properties

CAS RN

625114-66-1

Product Name

Phenyl 5-methylpyrazin-2-ylcarbamate

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

phenyl N-(5-methylpyrazin-2-yl)carbamate

InChI

InChI=1S/C12H11N3O2/c1-9-7-14-11(8-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)

InChI Key

VJGYRHPDNIRFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-5-methylpyrazine (5.16 g, 47 mmol) was dissolved in CH2Cl2 (52 mL), stirred and cooled to 0° C. under N2. To this, pyridine (4.8 mL, 59 mmol) was added followed by phenyl chloroformate (6.2 mL, 59 mmol), dropwise, over 15 min, causing a precipitate to form. The mixture was stirred at 0° C. for 1 h. Then the reaction was quenched with 0.25 M HCl (40 mL) and anhydrous ether (50 mL), and stirred at 0° C., for 30 min. The precipitate was isolated by filtration, washed with DI H2O (20 mL) and ether (2×25 mL), and dried under vacuum to give the product (7.4 g) as a white fluffy powder.
Quantity
5.16 g
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52 mL
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solvent
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4.8 mL
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reactant
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6.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Amino-5-methyl-pyrazine (2.00 g, 21.25 mmol) was dissolved in THF (80 mL), cooled to 0° C., and treated with pyridine (1.77 g, 22.3 mmol) followed by the dropwise addition of phenylchloroformate (3.49 g, 22.3 mmol) in THF (30 mL). After stirring for 3 h, 100 mL of MeCN was added and the reaction mixture was reduced to a volume of 100 mL in vacuo. The title compound as white crystals was collected by filtration (2.5 g, 55%) and was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
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Quantity
3.49 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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